

A comprehensive literature review of 8-Chloroisoquinolin-4-ol

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Compound of Interest

Compound Name: 8-Chloroisoquinolin-4-ol

Cat. No.: B15158944

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8-Chloroisoquinolin-4-ol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroisoquinolin-4-ol is a heterocyclic organic compound with the chemical formula C_9H_6ClNO . As a derivative of isoquinoline, a structural isomer of quinoline, it belongs to a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Isoquinoline and its derivatives are known to exhibit a wide range of biological effects, including antitumor, antibacterial, antifungal, and anti-inflammatory properties.^{[1][2][3]} This technical guide provides a comprehensive literature review of **8-Chloroisoquinolin-4-ol**, summarizing its chemical properties, potential synthetic routes, and predicted biological activities based on structurally related compounds. Due to the limited availability of direct research on **8-Chloroisoquinolin-4-ol**, this review heavily relies on data from analogous isoquinoline and quinoline derivatives to provide a predictive and comparative analysis for researchers.

Chemical Properties and Data

While specific experimental data for **8-Chloroisoquinolin-4-ol** is not widely published, its basic chemical properties can be inferred from its structure and are available from chemical

suppliers.

Property	Value	Reference
CAS Number	1782793-75-2	
Molecular Formula	C ₉ H ₆ ClNO	
Molecular Weight	179.60 g/mol	Inferred
Appearance	Likely a solid at room temperature	Inferred
Solubility	Expected to be soluble in common organic solvents	Inferred

Synthesis of Isoquinoline Derivatives

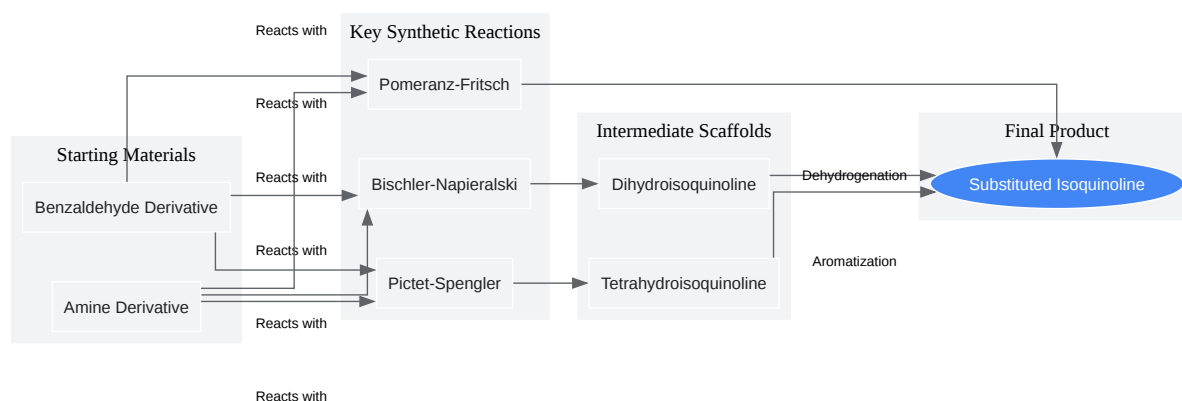
The synthesis of the isoquinoline core can be achieved through several established methods. While a specific protocol for **8-Chloroisoquinolin-4-ol** is not documented in the reviewed literature, the following general strategies for isoquinoline synthesis are relevant.

Established Synthetic Routes for the Isoquinoline Scaffold

Several classical methods are employed for the synthesis of the isoquinoline ring system:

- **Pomeranz–Fritsch Reaction:** This reaction involves the acid-catalyzed cyclization of a benzaldehyde and an aminoacetaldehyde diethyl acetal to form the isoquinoline core.[\[4\]](#)
- **Bischler–Napieralski Reaction:** This method utilizes the cyclodehydration of a β -phenylethylamine derivative to yield a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[\[5\]](#)
- **Pictet–Spengler Reaction:** A condensation reaction between a β -arylethylamine and an aldehyde or ketone, followed by cyclization, is a key method for producing tetrahydroisoquinolines, which can be subsequently aromatized.[\[6\]](#)

A general workflow for the synthesis of substituted isoquinolines can be visualized as follows:



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General Synthetic Pathways to Isoquinolines

Potential Synthesis of 8-Chloroisoquinolin-4-ol

A plausible synthetic approach for **8-Chloroisoquinolin-4-ol** could involve the use of a starting material already containing the 8-chloro substitution, such as 2-chloro-6-methylaniline. The synthesis of 8-substituted quinolines has been a subject of research, and similar strategies could be adapted for isoquinolines.^[7] The introduction of the 4-hydroxyl group could potentially be achieved through oxidation of a suitable precursor or by using a starting material that leads to its formation during cyclization.

Predicted Biological Activity

The biological activities of isoquinoline and quinoline derivatives are vast and well-documented.^{[2][3]} Based on the activities of structurally similar compounds, **8-Chloroisoquinolin-4-ol** is predicted to have potential applications in several therapeutic areas.

Antimicrobial Activity

Halogenated 8-hydroxyquinolines are known to possess significant antimicrobial and antifungal activities.[8] For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against *Mycobacterium tuberculosis*. The presence of a chlorine atom at the 8-position and a hydroxyl group at the 4-position of the isoquinoline core suggests that **8-Chloroisoquinolin-4-ol** could exhibit similar antimicrobial properties.

The proposed mechanism of action for some halogenated hydroxyquinolines involves the chelation of metal ions that are essential for microbial enzyme function.[9]

Anticancer Activity

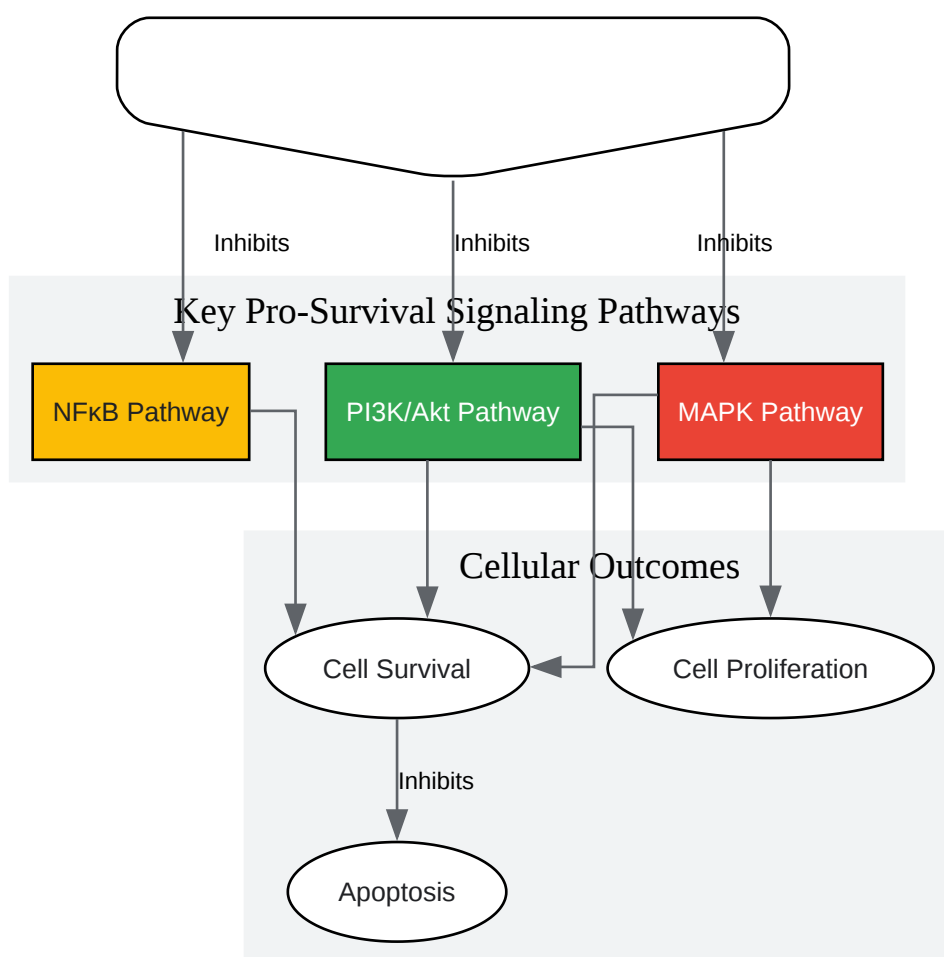
Numerous isoquinoline alkaloids and their synthetic derivatives have demonstrated efficacy against various cancer cell lines.[10] These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[10] The cytotoxic activity of some quinoline derivatives has also been investigated, showing promising results.[11]

Potential Signaling Pathways

Isoquinoline derivatives have been shown to modulate several critical cellular signaling pathways implicated in cancer and other diseases.[10]

MAPK, NFκB, and PI3K Pathways

Research on various isoquinoline compounds has indicated their ability to inhibit pro-survival signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NFκB), and Phosphoinositide 3-kinase (PI3K) pathways.[10][12][13] These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival. The inhibition of these pathways by isoquinoline derivatives represents a key mechanism for their anticancer effects.



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Predicted Modulation of Signaling Pathways

Experimental Protocols

Due to the lack of specific studies on **8-Chloroisoquinolin-4-ol**, detailed experimental protocols for this compound are not available. However, researchers can refer to established methodologies for the analysis of related isoquinoline and quinoline derivatives.

General Analytical Techniques

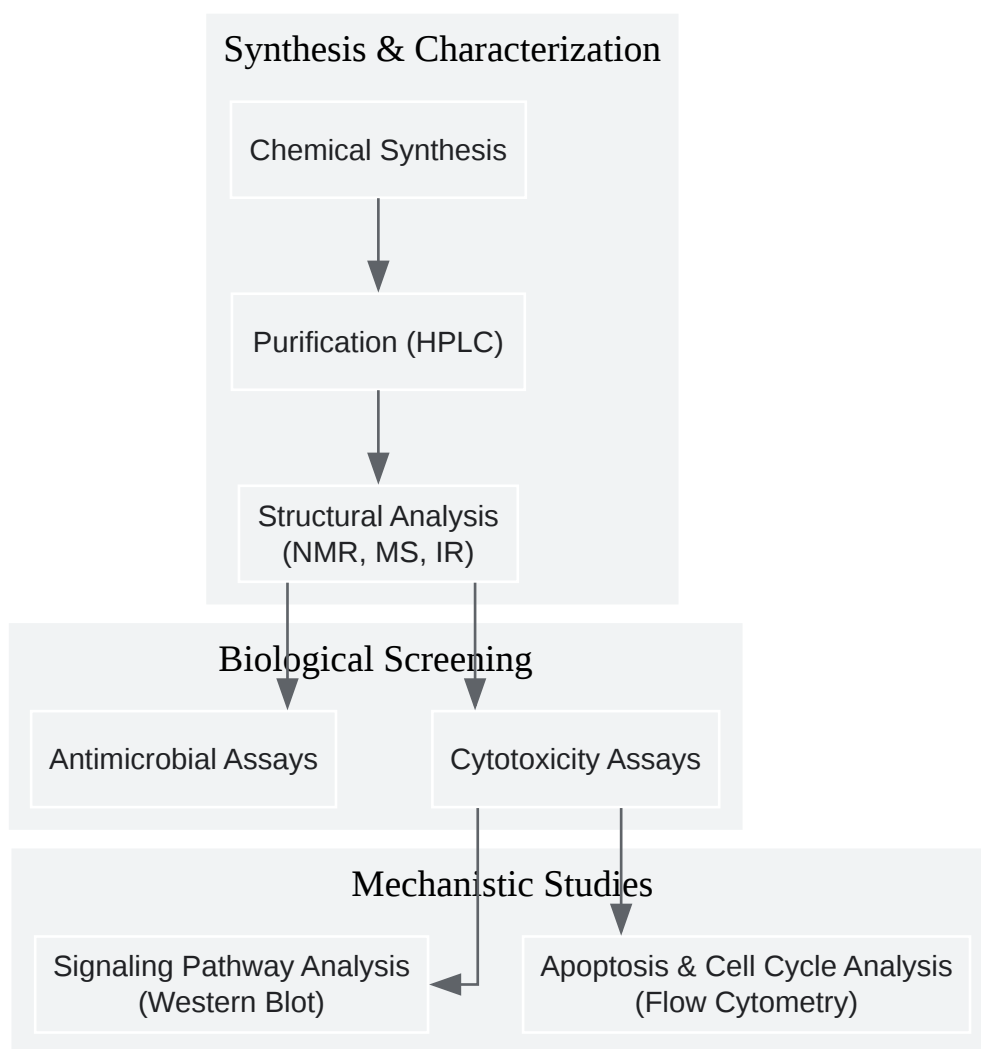
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are fundamental for confirming the structure of synthesized isoquinoline derivatives.

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
- High-Performance Liquid Chromatography (HPLC): Employed for the purification and purity assessment of the synthesized compound.[\[11\]](#)

In Vitro Biological Assays

- Antimicrobial Susceptibility Testing:
 - Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
 - Agar Disk Diffusion Assay: A qualitative method to assess antimicrobial activity.
- Cytotoxicity Assays:
 - MTT Assay: To evaluate the effect of the compound on the viability of cancer cell lines.[\[11\]](#)
 - Trypan Blue Exclusion Assay: To determine the number of viable cells after treatment.
- Western Blotting: To investigate the effect of the compound on the protein expression levels in key signaling pathways (e.g., MAPK, NFκB, PI3K).
- Flow Cytometry: To analyze the cell cycle distribution and quantify apoptosis in treated cells.

A generalized workflow for the synthesis and biological evaluation of a novel isoquinoline derivative is presented below:



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Experimental Workflow for Isoquinoline Derivatives

Conclusion

While direct experimental data on **8-Chloroisoquinolin-4-ol** is currently limited, a comprehensive review of the literature on related isoquinoline and quinoline derivatives provides a strong foundation for predicting its chemical and biological properties. The established synthetic routes for the isoquinoline scaffold, coupled with the known pharmacological activities of halogenated and hydroxylated analogs, suggest that **8-Chloroisoquinolin-4-ol** holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its

potential. This technical guide serves as a valuable resource for researchers embarking on the study of **8-Chloroisoquinolin-4-ol** and other substituted isoquinolines.

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